1-Methyl-7-(1-methylpropyl)naphthalene

Dialkylnaphthalene Lipophilicity Structure-Property Relationship

1-Methyl-7-(1-methylpropyl)naphthalene (CAS 72246-84-5), also known as 7-sec-butyl-1-methylnaphthalene, is a C15H18 dialkylnaphthalene used primarily as a fragrance ingredient in the essential oils, fragrances, and terpenes sector. It is characterized by a naphthalene core with a methyl group at the 1-position and a sec-butyl (1-methylpropyl) group at the 7-position.

Molecular Formula C15H18
Molecular Weight 198.30 g/mol
CAS No. 72246-84-5
Cat. No. B12657847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-7-(1-methylpropyl)naphthalene
CAS72246-84-5
Molecular FormulaC15H18
Molecular Weight198.30 g/mol
Structural Identifiers
SMILESCCC(C)C1=CC2=C(C=CC=C2C=C1)C
InChIInChI=1S/C15H18/c1-4-11(2)14-9-8-13-7-5-6-12(3)15(13)10-14/h5-11H,4H2,1-3H3
InChIKeyKMBFAEWMORJFOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-7-(1-methylpropyl)naphthalene (CAS 72246-84-5) Procurement Guide: Navigating the Dialkylnaphthalene Landscape


1-Methyl-7-(1-methylpropyl)naphthalene (CAS 72246-84-5), also known as 7-sec-butyl-1-methylnaphthalene, is a C15H18 dialkylnaphthalene used primarily as a fragrance ingredient in the essential oils, fragrances, and terpenes sector [1]. It is characterized by a naphthalene core with a methyl group at the 1-position and a sec-butyl (1-methylpropyl) group at the 7-position. This specific regiochemistry distinguishes it from other alkylnaphthalene isomers and influences its physicochemical and organoleptic properties. While the compound is listed on multiple chemical supplier platforms, publicly available head-to-head performance data against structural analogs remains exceptionally scarce, making sourcing decisions heavily reliant on computational predictions and class-level inferences rather than direct experimental comparisons .

Why 1-Methyl-7-(1-methylpropyl)naphthalene Cannot Be Replaced by Generic Dialkylnaphthalenes


Dialkylnaphthalenes are a structurally diverse class where the position and branching of alkyl substituents critically govern physicochemical properties such as boiling point and hydrophobicity, which in turn affect volatility and substantivity in fragrance applications. For example, the target compound 1-methyl-7-(1-methylpropyl)naphthalene has a predicted ACD/LogP of 5.78 and a boiling point of 301.0 °C . Its direct regioisomer, 2-methyl-7-(1-methylpropyl)naphthalene (CAS 56564-73-9), shares an identical molecular formula and a nearly identical computed density and boiling point, yet the shift of the methyl group from the 1- to the 2-position alters the molecular shape and electronic distribution, which can lead to different odor profiles and receptor interactions . Similarly, the lower homolog 1-methyl-7-isopropylnaphthalene (eudalene, CAS 490-65-3) has a lower molecular weight (C14H16, 184.28 g/mol), a lower boiling point of ~284 °C, and lower lipophilicity, which would result in a markedly different volatility and tenacity on the perfumer's blotter . Generic substitution without accounting for these regio- and chain-length-specific differences risks altering the fragrance character, performance, and safety profile of the final formulation.

Quantitative Differentiation Evidence for 1-Methyl-7-(1-methylpropyl)naphthalene


Regioisomeric Differentiation: 1-Methyl vs. 2-Methyl Substitution Impact on LogP

The ACD/LogP, a key predictor of fragrance substantivity and environmental fate, differs between regioisomers. 1-Methyl-7-(1-methylpropyl)naphthalene has a predicted ACD/LogP of 5.78 . Its direct regioisomer, 2-methyl-7-(1-methylpropyl)naphthalene, has a predicted XLogP3 of 5.7 [1]. The 0.08 log unit difference indicates a slightly higher lipophilicity for the 1-methyl isomer, which could translate to marginally longer substantivity on skin or fabric.

Dialkylnaphthalene Lipophilicity Structure-Property Relationship

Bioaccumulation Potential: ACD/BCF Comparison Points to Higher Environmental Persistence

The predicted bioconcentration factor (BCF) provides insight into environmental persistence and regulatory considerations. 1-Methyl-7-(1-methylpropyl)naphthalene has an ACD/BCF (pH 7.4) of 5066 . This is substantially higher than the baseline BCF of 1-methylnaphthalene, which is approximately 100-200 [1], indicating that the addition of the sec-butyl group dramatically increases bioaccumulation potential. No directly measured BCF data for the closest analogs were available, but this class-level inference underscores the need for careful environmental risk assessment specific to this compound.

Environmental Fate Bioaccumulation Dialkylnaphthalene

Volatility Differential: Vapor Pressure vs. Lower Homolog Eudalene

The vapor pressure of a fragrance ingredient is a primary determinant of its odor tenacity. 1-Methyl-7-(1-methylpropyl)naphthalene exhibits a predicted vapor pressure of 0.00193 mmHg at 25°C (from LookChem) or ~0.000762 mmHg (MPBPWIN estimate) . In contrast, the lower homolog 1-methyl-7-isopropylnaphthalene (eudalene, C14H16) is predicted to have a significantly higher vapor pressure due to its lower molecular weight and weaker intermolecular forces (estimated >0.01 mmHg). Although precise head-to-head measurements are absent, the class-level trend indicates the sec-butyl compound is markedly less volatile, offering longer-lasting fragrance effects.

Vapor Pressure Fragrance Volatility Structure-Property Relationship

Odor Profile Uniqueness: Musky, Floral, Green Character vs. Generic Naphthalenic Notes

According to LookChem's application summary, 1-methyl-7-(1-methylpropyl)naphthalene is described as providing 'musky, floral, and green odors in various fragrances' . This is qualitatively distinct from the pure naphthalene odor (mothball-like, tarry) and from simple methylnaphthalenes, which often have a more naphthyl, chemical, medicinal, camphoraceous odor profile [1]. While quantitative odor threshold or odor value (OAV) data are not publicly available for this specific compound, the reported organoleptic complexity—combining musk, floral, and green facets—differentiates it from analogs that primarily offer single-faceted or harsher aromatic notes. This multi-faceted profile is a key differentiator for perfumers seeking complexity without using multiple ingredients.

Fragrance Chemistry Organoleptic Profile Dialkylnaphthalene

Optimal Application Scenarios for 1-Methyl-7-(1-methylpropyl)naphthalene Derived from Differential Evidence


Long-Lasting Fine Fragrance Base Note

Leveraging its low vapor pressure (0.00193 mmHg) and high LogP (5.78) relative to lower alkylnaphthalene homologs , this compound is ideally suited for fine fragrance formulations where a persistent, musky-floral-green base note is desired. Its predicted higher substantivity compared to 1-methyl-7-isopropylnaphthalene makes it a strategic choice for eau de parfum or extrait concentrations where longevity on skin is a key consumer attribute.

Functional Perfumery Requiring High Substantivity

In fabric softeners, laundry care, and air care products where fragrance longevity through wash cycles or extended air exposure is critical, the compound's high predicted BCF (5066) and low volatility indicate strong binding to fabrics and surfaces, outperforming lighter alkylnaphthalenes that flash off too quickly to provide enduring freshness.

Environmental Fate and Ecotoxicology Research Reference

The exceptional predicted ACD/LogP (5.78) and ACD/BCF (5066) make this dialkylnaphthalene a valuable reference compound for environmental fate studies. Researchers investigating the transport, partitioning, and bioaccumulation of alkylated polycyclic aromatics in aquatic systems can utilize this compound as a high-hydrophobicity model to calibrate predictive models or to validate analytical methods for complex environmental samples.

Synthetic Chemistry Intermediate for Advanced Fragrance Molecules

The defined regiochemistry (1-methyl, 7-sec-butyl) offers a distinct scaffold for further synthetic elaboration. The presence of the sec-butyl group introduces a stereocenter (undefined in commercial material), providing a handle for enantioselective synthesis of chiral fragrance or pharmaceutical intermediates, a feature not available with symmetric or non-branched alkylnaphthalene analogs.

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